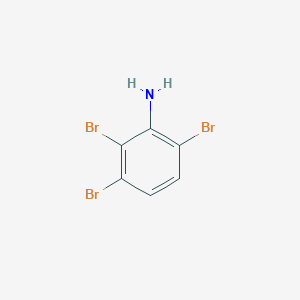

2,3,6-Tribromoaniline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,3,6-tribromoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br3N/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVXAXSPNCMQIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00529206 | |

| Record name | 2,3,6-Tribromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00529206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83054-89-1 | |

| Record name | 2,3,6-Tribromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00529206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 2,3,6 Tribromoaniline

Regioselective Bromination Strategies for Aniline (B41778) Derivatives

Regioselective bromination is paramount in the synthesis of specifically substituted anilines like 2,3,6-tribromoaniline. This necessitates a departure from straightforward electrophilic aromatic substitution and the implementation of more sophisticated chemical maneuvers.

Controlling the powerful activating effect of the amino group is central to achieving specific bromination patterns that deviate from the typical 2,4,6-substitution. One effective strategy involves the temporary reduction of the amino group's activating influence through the use of a sulfonyl blocking group. For instance, a sulfonyl group can be introduced at the para-position, which is sterically and electronically favored. This blocking group then directs subsequent bromination to the ortho-positions. Finally, the sulfonyl group can be removed to yield the desired substitution pattern that would be otherwise inaccessible.

Another approach to achieving regioselectivity is through metal-catalyzed C-H functionalization. Palladium-catalyzed direct C-H arylation of unprotected anilines has been shown to favor ortho-substitution, driven by the formation of an anionic intermediate where the amino group is deprotonated. While not a direct bromination, this highlights the potential of transition metal catalysis to override the innate directing effects of the amino group.

Furthermore, directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization. In this method, a directing metalation group (DMG) on the aniline derivative chelates with an organolithium reagent, directing deprotonation and subsequent electrophilic attack to the ortho-position. While traditionally applied to tertiary anilines, this strategy can be adapted for the synthesis of highly substituted anilines.

The following table summarizes various reagents and their observed regioselectivity in the bromination of aniline derivatives, illustrating the challenges and strategies for achieving specific substitution patterns.

| Reagent/Catalyst System | Substrate | Major Product(s) | Reference |

| Bromine water | Aniline | 2,4,6-Tribromoaniline (B120722) | |

| n-Butyllithium, Trimethyltin chloride, Bromine | Aniline | p-Bromoaniline | |

| Palladium catalyst, [2,2′-bipyridin]-6(1H)-one | Unprotected anilines | Ortho-arylated anilines | |

| SO3/H2SO4 (blocking), then Br2 | Anisole (as model) | Ortho-bromoanisole |

The use of protecting groups is a cornerstone of regioselective synthesis, allowing for the modulation of the electronic properties and steric environment of the aniline ring. By temporarily converting the highly activating amino group into a less activating or even a directing group, the positions of subsequent electrophilic attacks can be precisely controlled.

Sulfonyl groups, for example, are effective at reducing the nucleophilicity and basicity of the amino group when converted to a sulfonamide. This not only deactivates the ring to prevent over-bromination but can also serve as a blocking group, as discussed previously. The choice of the sulfonyl group is critical, as some, like the nosyl (Ns) group, can be removed under milder conditions than the more robust tosyl (Ts) group.

Beyond deactivation, some protecting groups can actively direct bromination to specific positions. While the amino group itself is a powerful ortho, para-director, conversion to a bulkier protecting group can sterically hinder the ortho-positions, favoring para-substitution. Conversely, certain protecting groups can engage in directed metalation, forcing substitution at an adjacent ortho-position. The strategic application of protecting groups that influence regioselectivity is a key tool in the synthesis of complex aromatic molecules.

The following table provides examples of protecting groups and their influence on the regioselectivity of electrophilic aromatic substitution on aniline derivatives.

| Protecting Group | Effect on Aniline Ring | Influence on Regioselectivity | Reference |

| Acetyl | Reduces activation | Favors para-substitution due to steric hindrance at ortho-positions. | |

| Sulfonyl (e.g., Tosyl, Nosyl) | Reduces activation, can act as a blocking group | Can direct substitution to ortho-positions when the para-position is blocked. | |

| Carbamate | Directing group for ortho-metalation | Directs lithiation and subsequent electrophilic attack to the ortho-position. |

Electrochemical Synthesis Approaches for Aromatic Bromination

Electrochemical methods offer a green and controllable alternative to traditional chemical reagents for aromatic bromination. These techniques allow for the in-situ generation of reactive bromine species and can provide a high degree of control over the reaction conditions, potentially leading to improved regioselectivity.

In electrochemical bromination, bromide ions are oxidized at the anode to generate bromine or other reactive bromine species. The precise nature of the oxidant can be controlled by the applied potential. This in-situ generation avoids the handling of hazardous elemental bromine and allows for fine-tuning of the reaction's reactivity. The mechanism of anodic oxidation in the context of amine synthesis has been a subject of extensive research, providing a foundation for developing selective bromination protocols.

A promising electrochemical approach for the synthesis of brominated anilines involves the use of nitrobenzene as a precursor. In a one-pot process, nitrobenzene can be electrochemically reduced at the cathode to form aniline, while simultaneously, bromide ions are oxidized at the anode to generate bromine. The newly formed aniline can then react with the electro-generated bromine in a subsequent electrophilic substitution. A patent describes a method for synthesizing 2,4,6-tribromoaniline directly from nitrobenzene in an undivided electrolytic cell, highlighting the potential of this approach to streamline the synthetic process and improve current efficiency. While this patent focuses on the 2,4,6-isomer, the principles of controlled electrochemical generation of reagents could potentially be adapted to achieve different regioselectivities, including the formation of this compound, by carefully controlling the reaction parameters and potentially using modified electrodes or mediators.

Multi-Step Synthesis Pathways Involving Precursor Modification

Given the difficulty of achieving the 2,3,6-tribromo substitution pattern directly, multi-step synthetic pathways starting from appropriately substituted precursors are often necessary. These routes rely on a sequence of reactions that systematically build the desired substitution pattern.

One plausible strategy involves starting with a precursor that already contains some of the desired substituents or functional groups that can be later converted to bromine. For example, a synthesis could commence with an aniline derivative that has substituents at the 2- and 6-positions, such as 2,6-dibromoaniline. Subsequent regioselective introduction of a bromine atom at the 3-position would then be the key challenge. This might be achieved through directed metalation or by leveraging the electronic effects of the existing substituents.

Another powerful tool in the synthesis of highly substituted aromatics is the Sandmeyer reaction. This reaction allows for the conversion of a primary aromatic amine to a variety of functional groups, including halogens, via a diazonium salt intermediate. A synthetic route to this compound could therefore involve the synthesis of a tri-substituted aniline with an amino group at a position that can be replaced by bromine via the Sandmeyer reaction, and other substituents that are already bromine or can be converted to bromine. For instance, a precursor like 2,6-dibromo-3-aminoaniline, upon diazotization and subsequent treatment with a bromide source, could potentially yield the target molecule. The challenge then becomes the synthesis of the appropriately substituted aniline precursor.

The following table outlines a hypothetical multi-step synthesis pathway for this compound, illustrating the types of transformations that could be employed.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Key Transformation | Reference (Illustrative) |

| 1 | 2,6-Dibromoaniline | 1. Acetic anhydride (protection) 2. Nitrating agent (e.g., HNO3/H2SO4) | 2,6-Dibromo-N-acetyl-3-nitroaniline | Nitration of a protected aniline | |

| 2 | 2,6-Dibromo-N-acetyl-3-nitroaniline | Reducing agent (e.g., Sn/HCl) | 3-Amino-2,6-dibromo-N-acetylaniline | Reduction of nitro group | |

| 3 | 3-Amino-2,6-dibromo-N-acetylaniline | 1. NaNO2, HBr (diazotization) 2. CuBr (Sandmeyer reaction) | N-(2,3,6-Tribromophenyl)acetamide | Sandmeyer reaction | |

| 4 | N-(2,3,6-Tribromophenyl)acetamide | Acid or base hydrolysis | This compound | Deprotection |

Reduction of Tribromonitrobenzene Precursors

A well-established and reliable method for the synthesis of anilines is the reduction of the corresponding nitroarene. For the targeted synthesis of this compound, the logical precursor is 2,3,6-tribromonitrobenzene. The conversion of the nitro group (-NO₂) to an amino group (-NH₂) is a fundamental transformation that can be achieved using a variety of reducing agents and conditions. The choice of method often depends on factors such as substrate tolerance to other functional groups, cost, and environmental impact.

Commonly employed methods for the reduction of nitroarenes include catalytic hydrogenation and the use of metals in acidic media. vedantu.com

Catalytic Hydrogenation: This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. google.comnih.gov It is often highly efficient and produces water as the only byproduct, making it an environmentally benign option. However, a significant consideration for halogenated compounds like 2,3,6-tribromonitrobenzene is the potential for competitive hydrodehalogenation, where the carbon-bromine bonds are also reduced. nih.gov Reaction conditions such as temperature, pressure, and catalyst choice must be carefully optimized to ensure the selective reduction of the nitro group.

Metal/Acid Reduction: The reduction of nitroarenes using metals in the presence of an acid is a classic and robust method. vedantu.comquora.com A common system involves using iron (Fe) powder with hydrochloric acid (HCl) or acetic acid. vedantu.comcommonorganicchemistry.com This method is known for its excellent chemoselectivity, often leaving other reducible functional groups, including halogens, intact. semanticscholar.orgresearchgate.netorganic-chemistry.org Other metals like tin (Sn) or zinc (Zn) in acidic media can also be employed. quora.com The reaction proceeds through a series of electron transfer steps from the metal to the nitro group, with the acid serving as a proton source. A patent describes an electrochemical approach where nitrobenzene is reduced at a cathode to form aniline, which then undergoes in-situ bromination. google.com

The following table summarizes the key features of these common reduction methodologies as they would apply to the synthesis of this compound from its nitro precursor.

| Method | Reagents & Conditions | Advantages | Key Considerations |

| Catalytic Hydrogenation | H₂, Pd/C or Pt/C, Solvent (e.g., Ethanol, Ethyl Acetate), Elevated pressure | High efficiency, clean (water is the main byproduct) | Potential for hydrodehalogenation (loss of bromine atoms), requires specialized pressure equipment |

| Metal/Acid Reduction | Fe/HCl or Fe/CH₃COOH, Heat | High chemoselectivity (halogens are typically unaffected), cost-effective reagents | Stoichiometric amounts of metal are required, leading to metal waste streams |

| Metal Salt Reduction | SnCl₂·2H₂O, Solvent (e.g., Ethanol), Heat | Mild conditions, good functional group tolerance | Generates tin-based byproducts that require proper disposal |

Sequential Ring-Opening and Ring-Closing Reactions for Aniline Scaffolds

A frontier in synthetic organic chemistry is the concept of "skeletal editing," which allows for the precise modification of a molecule's core framework by inserting, deleting, or swapping atoms. rsc.orgnih.govacs.org This approach offers novel retrosynthetic disconnections and can provide access to complex substitution patterns that are difficult to achieve through traditional methods. One such advanced strategy is the synthesis of substituted anilines from heterocyclic precursors via sequential ring-opening and ring-closing reactions.

This methodology typically uses readily available nitrogen-containing heterocycles, such as pyridines, as starting materials. The general sequence involves:

Activation and Ring-Opening: The pyridine ring is first activated, often by N-alkylation or N-arylation, making it susceptible to nucleophilic attack. A nucleophile, such as a secondary amine, then attacks the ring, leading to its cleavage and the formation of a linear, conjugated intermediate (e.g., a streptocyanine or Zincke aldehyde). researchgate.netresearchgate.net

Ring-Closing: The linear intermediate is then subjected to conditions that promote a ring-closing reaction to form a new six-membered aromatic ring. This step often involves an intramolecular cyclization or a cycloaddition reaction, effectively replacing the nitrogen atom of the original pyridine with a carbon atom to form the aniline scaffold. researchgate.netnih.gov

Research has demonstrated the conversion of para-substituted pyridines into meta-substituted anilines, a transformation that highlights the power of this strategy to create substitution patterns that defy the normal directing effects of an amino group in electrophilic aromatic substitution. nih.gov While the direct synthesis of this compound using this specific pathway has not been explicitly detailed, the methodology represents a powerful and conceptually novel approach for constructing highly substituted aniline cores. The required substitution pattern on the final aniline would necessitate a carefully designed and substituted heterocyclic precursor.

The table below outlines the conceptual steps of this advanced synthetic route.

| Step | Description | Key Reagents/Intermediates | Transformation |

| 1. Activation | The pyridine nitrogen is activated to facilitate nucleophilic attack. | N-Arylating agent (e.g., 2,4-dinitrochlorobenzene) | Pyridine → N-Arylpyridinium salt |

| 2. Ring-Opening | A nucleophile cleaves the activated pyridine ring. | Secondary amine (e.g., piperidine) | N-Arylpyridinium salt → Streptocyanine intermediate |

| 3. Ring-Closing | The linear intermediate undergoes cyclization to form a benzene (B151609) ring. | Reagent for (5+1) cycloaddition (e.g., dimethylsulfonium methylide) | Streptocyanine → Substituted Aniline |

This skeletal editing approach provides a modern and versatile platform for the synthesis of anilines, offering a complementary strategy to classical methods and enabling the exploration of novel chemical space. rsc.orgchemistryworld.com

Iii. Mechanistic Investigations of Reactions Involving 2,3,6 Tribromoaniline

Detailed Electrophilic Substitution Mechanisms of Aromatic Amines

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. The reactivity and orientation of these reactions are profoundly influenced by the substituents on the aromatic ring. In the case of aromatic amines, the amino group plays a pivotal role.

Role of Amino Group Activation and Directing Effects

The amino group (-NH₂) is a powerful activating group in electrophilic aromatic substitution reactions. ucalgary.cabyjus.com This is attributed to its ability to donate its lone pair of electrons into the benzene (B151609) ring through resonance, thereby increasing the electron density of the ring and making it more susceptible to attack by electrophiles. byjus.comlibretexts.org This electron-donating resonance effect outweighs the electron-withdrawing inductive effect of the nitrogen atom. libretexts.org

The increased electron density is particularly pronounced at the ortho and para positions relative to the amino group. byjus.com This directing effect is a consequence of the resonance structures that can be drawn, which show a negative charge accumulating at these positions. As a result, electrophiles preferentially attack the ortho and para positions. ucalgary.cawikipedia.org

The high reactivity of anilines can sometimes be a challenge, leading to polysubstitution. ucalgary.ca For instance, the bromination of aniline (B41778) with bromine water proceeds rapidly to yield 2,4,6-tribromoaniline (B120722) as a white precipitate. byjus.com To control this high reactivity and achieve monosubstitution, the activating effect of the amino group can be moderated by converting it into an amide group (acetylation). ucalgary.cabyjus.com The resulting acetanilide (B955) is less activated because the lone pair on the nitrogen is delocalized by resonance with the adjacent carbonyl group, making it less available to the aromatic ring. byjus.com

Kinetics and Thermodynamics of Bromination Reactions

The kinetics of bromination of aromatic amines are significantly influenced by factors such as the acidity of the medium and the concentration of bromide ions. rsc.org Studies on various substituted anilines have shown that the rate-determining step can change with reaction conditions. rsc.org

For the bromination of primary aromatic amines in aqueous acid, at low bromide-ion concentrations, the rate-determining step is typically the reaction between molecular bromine and the unprotonated amine. rsc.org However, at higher bromide-ion concentrations, the decomposition of the Wheland intermediate (the sigma complex or arenium ion) can become partially rate-determining. rsc.orgnih.gov

The general mechanism for electrophilic aromatic bromination is considered to be a stepwise process. nih.gov It involves the formation of a cationic intermediate known as an arenium ion or σ-complex. nih.gov While the formation of a π-complex or a radical ion pair might occur, it is generally not the rate-determining step. nih.gov

The reaction of aniline with bromine is exceptionally fast, even without a catalyst, leading to the formation of 2,4,6-tribromoaniline. ucalgary.ca This high reactivity underscores the strong activating nature of the amino group. The reaction is thermodynamically favorable, driven by the formation of a more stable, substituted aromatic ring and the generation of hydrogen bromide.

Electrochemical Reaction Pathways of Halogenated Anilines

The electrochemical oxidation of anilines and their halogenated derivatives offers an alternative to chemical methods for initiating reactions and polymerization. These processes involve the transfer of electrons at an electrode surface, leading to the formation of reactive intermediates.

Oxidation Mechanisms of Polybrominated Anilines

For halogenated anilines, the presence of electron-withdrawing halogen atoms can influence the oxidation potential. The general mechanism for the electrochemical oxidation of simple aliphatic amines is independent of the number of organic substituents attached to the nitrogen atom. nih.gov Upon oxidation, a tertiary amine can yield a secondary amine, an aldehyde, and protons. nih.gov The oxidation of a secondary amine produces a primary ammonium (B1175870) ion, and the oxidation of a primary amine forms ammonia. nih.gov

In the context of polybrominated anilines, the oxidation process would likely follow a similar initial step of forming a radical cation. The subsequent fate of this intermediate would be influenced by the positions of the bromine atoms on the ring.

Dimerization and Polymerization Studies of Electrochemical Oxidation Products

The radical cations generated during the electrochemical oxidation of anilines can undergo various subsequent reactions, including dimerization and polymerization. scispace.com The coupling of anilinium radicals, followed by the elimination of two protons and rearomatization, leads to the formation of dimers. scispace.com These dimers can be further oxidized and couple with other aniline radical cations, leading to chain propagation and the formation of polyaniline. scispace.com

Spectroscopic studies have provided evidence for the formation of dimeric intermediates during aniline oxidation. researchgate.netmdpi.com For instance, in situ Fourier transform infrared spectroscopy (FTIRS) has been used to detect aniline dimers. researchgate.net The formation of species like benzidine (B372746) can occur through the tail-to-tail dimerization of cation radicals. researchgate.net

The pH of the medium plays a crucial role in the nature of the products formed. In acidic media, electrochemical polymerization is favored. scispace.com However, at higher pH, the formation of shorter-chain oligomers with different structures is observed. scispace.com For polybrominated anilines, the steric hindrance and electronic effects of the bromine atoms would be expected to influence the regiochemistry of the coupling reactions and the structure of the resulting polymers.

Nucleophilic Aromatic Substitution Potential on Polybrominated Anilines

While electrophilic substitution is characteristic of electron-rich aromatic rings, nucleophilic aromatic substitution (SNAr) can occur on electron-deficient rings. tib.eulibretexts.org For SNAr to proceed, the aromatic ring must be activated by strongly electron-withdrawing groups, and there must be a good leaving group (typically a halide). libretexts.org

The presence of multiple bromine atoms on the aniline ring, which are electron-withdrawing through their inductive effect, could potentially make the ring susceptible to nucleophilic attack. However, the amino group is a strong electron-donating group, which generally deactivates the ring towards nucleophilic attack. Therefore, the feasibility of nucleophilic aromatic substitution on polybrominated anilines would depend on the balance between the activating effect of the amino group and the deactivating (for nucleophilic attack) and directing effects of the bromine atoms.

The generally accepted mechanism for SNAr is a two-step addition-elimination process. libretexts.org The nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate called a Meisenheimer complex. libretexts.org In this intermediate, the aromaticity of the ring is temporarily lost. The leaving group then departs, restoring the aromaticity. libretexts.org

For a nucleophilic aromatic substitution to occur on a polybrominated aniline like 2,3,6-tribromoaniline, a very strong nucleophile would likely be required to overcome the electron-donating effect of the amino group. The positions of the bromine atoms would also influence the stability of the potential Meisenheimer complex intermediate.

Reaction Mechanisms in Derivatization: Case Studies (e.g., Diazotization, Suzuki Coupling)

The derivatization of this compound into more complex molecular architectures is underpinned by well-established reaction mechanisms. Understanding these pathways is crucial for optimizing reaction conditions and predicting product outcomes. This section examines the mechanistic details of two pivotal transformations: diazotization and the Suzuki-Miyaura coupling.

Diazotization is the process of converting a primary aromatic amine, such as this compound, into a diazonium salt. byjus.comchemicalnote.com This reaction is a cornerstone of synthetic organic chemistry, providing a versatile intermediate for a wide range of subsequent reactions. The reaction is typically performed in a cold acidic solution with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) (NaNO₂) and a mineral acid like hydrochloric acid (HCl). chemicalnote.comyoutube.com

The mechanism proceeds through several distinct steps:

Formation of the Electrophile: The reaction begins with the protonation of nitrous acid (HNO₂) by the strong mineral acid, followed by the loss of a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). byjus.comyoutube.com This ion is the key reactive species that attacks the amine.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the this compound's amino group acts as a nucleophile, attacking the nitrosonium ion. chemicalnote.comyoutube.com This forms a new nitrogen-nitrogen bond and results in a protonated N-nitrosamine intermediate. byjus.com

Deprotonation and Tautomerization: A base (such as water or the conjugate base of the acid) removes a proton from the nitrogen atom that is attached to the aromatic ring, yielding an N-nitrosamine. byjus.com This intermediate then undergoes tautomerization, where a proton is transferred from the amino nitrogen to the oxygen atom, forming a diazohydroxide. byjus.com

Formation of the Diazonium Ion: In the presence of excess acid, the hydroxyl group of the diazohydroxide is protonated, creating a good leaving group (water). byjus.comchemicalnote.com The subsequent elimination of a water molecule, driven by the formation of a stable nitrogen-nitrogen triple bond, generates the 2,3,6-tribromobenzenediazonium ion. youtube.com This cation exists as a salt with the counter-ion from the acid used (e.g., chloride). doubtnut.com

Table 1: Mechanistic Steps in the Diazotization of this compound

| Step | Reactants | Key Intermediate | Product | Description |

|---|---|---|---|---|

| 1 | NaNO₂ + 2 HCl | H₂O⁺–N=O | NO⁺ (Nitrosonium ion) | Formation of the electrophilic nitrosonium ion from nitrous acid in a strong acid medium. byjus.comyoutube.com |

| 2 | This compound + NO⁺ | Ar–NH₂⁺–N=O | Ar–NH₂⁺–N=O | Nucleophilic attack by the amine's nitrogen on the nitrosonium ion. chemicalnote.com |

| 3 | Ar–NH₂⁺–N=O | Ar–NH–N=O | Ar–N=N–OH (Diazohydroxide) | Deprotonation followed by tautomerization to form a diazohydroxide intermediate. byjus.com |

| 4 | Ar–N=N–OH + H⁺ | Ar–N=N–OH₂⁺ | Ar–N₂⁺ (Diazonium ion) + H₂O | Protonation of the hydroxyl group and elimination of water to form the final diazonium salt. byjus.comyoutube.com |

Ar represents the 2,3,6-tribromophenyl group.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. wikipedia.orgnih.gov For a molecule like this compound, one of the bromine atoms can serve as the halide partner. The reaction is widely used due to its mild conditions and tolerance for a wide variety of functional groups. nih.gov

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org

Oxidative Addition: The catalytic cycle begins with a coordinatively unsaturated palladium(0) complex, which inserts into the carbon-bromine (C-Br) bond of the 2,3,6-tribromo-substituted aryl ring. This step oxidizes the palladium from its Pd(0) state to a Pd(II) state, forming an organopalladium(II) complex. libretexts.org The presence of multiple bulky bromine atoms on the aniline derivative can create significant steric hindrance, which may influence the rate of this step and necessitate the use of specialized, sterically demanding phosphine (B1218219) ligands to facilitate the reaction. researchgate.netrsc.org

Transmetalation: In this key step, the organic group from the organoboron reagent (typically a boronic acid or boronic ester) is transferred to the palladium(II) complex. wikipedia.org This process requires activation by a base (e.g., K₂CO₃, Cs₂CO₃, or NaOH), which reacts with the boronic acid to form a more nucleophilic boronate species. wikipedia.orgorganic-chemistry.org This boronate then exchanges its organic substituent for the halide on the palladium center, creating a diorganopalladium(II) intermediate. libretexts.org

Reductive Elimination: The final step of the cycle is the reductive elimination of the two organic groups attached to the palladium center. libretexts.org This forms the new carbon-carbon bond of the desired biaryl product and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. nih.gov

The efficiency and selectivity of the Suzuki-Miyaura coupling with sterically hindered substrates like derivatives of this compound are highly dependent on the choice of catalyst, ligands, base, and solvent. researchgate.netresearchgate.net

Table 2: Catalytic Cycle of the Suzuki-Miyaura Coupling

| Step | Palladium Species | Key Process | Product of Step |

|---|---|---|---|

| Oxidative Addition | Pd(0)L₂ | Insertion of Pd(0) into the Ar-Br bond. | Ar-Pd(II)(Br)L₂ |

| Transmetalation | Ar-Pd(II)(Br)L₂ | Transfer of an R' group from a boronate complex (R'-B(OR)₃⁻) to the palladium center. | Ar-Pd(II)(R')L₂ |

| Reductive Elimination | Ar-Pd(II)(R')L₂ | Coupling of the two organic ligands (Ar and R') and expulsion from the palladium center. | Ar-R' (Coupled Product) + Pd(0)L₂ |

Ar represents the 2,3,6-tribromo-substituted phenyl ring; R' is the organic group from the boronic acid; L is a ligand (e.g., a phosphine).

Iv. Spectroscopic and Structural Elucidation of 2,3,6 Tribromoaniline

X-ray Crystallography for Solid-State Structure Determination

Torsion Angle Analysis and Conformational Preferences

Similarly, a detailed analysis of the torsion angles and conformational preferences of 2,3,6-tribromoaniline is contingent upon the availability of its crystal structure. The key torsion angles of interest would be those describing the orientation of the amino group relative to the benzene (B151609) ring and any out-of-plane twisting of the bromine substituents. The steric hindrance introduced by the bromine atoms at the 2 and 6 positions, flanking the amino group, would likely influence the planarity of the molecule. An analysis of the C-C-N-H and C-C-C-Br torsion angles from crystallographic data would reveal the extent of this steric strain and the preferred conformation of the molecule in the solid state. Computational modeling could provide theoretical predictions of these parameters, but experimental validation is necessary for a conclusive understanding.

As of this writing, the scientific community awaits the empirical data necessary to fully characterize the fascinating and complex solid-state chemistry of this compound.

V. Computational Chemistry and Theoretical Studies of 2,3,6 Tribromoaniline

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying substituted anilines. Methodologies such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets like 6-311++G(d,p) are commonly used to predict the properties of halogenated anilines with considerable accuracy. globalresearchonline.netresearchgate.net These calculations are foundational for understanding the molecule's geometry, electronic landscape, and vibrational modes.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as the optimized geometry. This process involves calculating the molecule's energy at various atomic arrangements to find the configuration with the lowest possible energy. For 2,3,6-tribromoaniline, this would involve determining the precise bond lengths, bond angles, and dihedral (torsional) angles between the atoms of the benzene (B151609) ring, the amino group, and the bromine substituents.

The presence of bulky bromine atoms at the 2- and 6- positions, flanking the amino (-NH₂) group, introduces significant steric hindrance. This steric strain influences the planarity of the amino group relative to the benzene ring. DFT calculations would quantify the C-N bond length and the C-C-N bond angles, revealing any distortions from an idealized planar structure. Conformational analysis would explore the rotational barrier of the amino group and the orientation of its hydrogen atoms.

Table 1: Representative Predicted Geometrical Parameters for Halogenated Anilines

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

| C-C (aromatic) | 1.39 - 1.41 | |

| C-N | 1.40 - 1.42 | |

| C-Br | 1.88 - 1.91 | |

| N-H | 1.01 - 1.02 | |

| C-C-C (ring) | 118 - 121 | |

| C-C-N | 119 - 122 | |

| H-N-H | 110 - 114 |

Note: This table provides typical values for halogenated anilines based on DFT studies of related molecules. The exact values for this compound would require a specific calculation.

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The HOMO is the orbital from which the molecule is most likely to donate an electron, while the LUMO is the orbital that is most likely to accept an electron. acs.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. youtube.com A smaller gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron to a higher energy state. thaiscience.info DFT calculations provide the energies of these orbitals (EHOMO and ELUMO), allowing for the direct calculation of the energy gap. For substituted anilines, the presence of electron-withdrawing bromine atoms and the electron-donating amino group significantly influences the energies of these orbitals. researchgate.net

Visualizing the HOMO and LUMO distributions reveals where the molecule is most likely to participate in electrophilic and nucleophilic reactions, respectively. In a typical analysis of a substituted aniline (B41778), the HOMO is often localized over the benzene ring and the nitrogen atom, reflecting the electron-donating character of the amino group. The LUMO is usually distributed over the aromatic ring, indicating its capacity to accept electrons.

Table 2: Representative Frontier Orbital Energies and Energy Gap

| Parameter | Description | Typical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 |

| ΔE (Gap) | ELUMO - EHOMO | 4.0 to 5.5 |

Note: These values are illustrative for halogenated aromatic amines. Specific calculations for this compound are required for precise figures.

DFT calculations are a powerful tool for predicting the vibrational spectra (Infrared and Raman) of molecules. asianpubs.org Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. These theoretical predictions are invaluable for interpreting experimental spectra, as they allow for the assignment of observed absorption bands to specific molecular motions. globalresearchonline.net

It is a common practice for theoretical frequencies to be systematically higher than experimental ones due to the harmonic approximation used in calculations and basis set limitations. To correct for this, calculated frequencies are often multiplied by a scaling factor (typically around 0.96 for B3LYP methods) to achieve better agreement with experimental data. globalresearchonline.netasianpubs.org A comparison between the scaled theoretical frequencies and the experimental FT-IR and FT-Raman spectra for this compound would confirm the accuracy of the computational model and lead to a complete vibrational assignment.

Table 3: Key Predicted Vibrational Modes and Typical Frequencies (cm⁻¹)

| Vibrational Mode | Description | Typical Scaled DFT Frequency Range (cm⁻¹) |

| N-H Asymmetric Stretch | Asymmetric stretching of the two N-H bonds | 3450 - 3550 |

| N-H Symmetric Stretch | Symmetric stretching of the two N-H bonds | 3350 - 3450 |

| N-H Scissoring (Bending) | Bending motion of the -NH₂ group | 1600 - 1650 |

| C=C Aromatic Stretch | Stretching of the carbon-carbon bonds in the ring | 1400 - 1600 |

| C-N Stretch | Stretching of the carbon-nitrogen bond | 1250 - 1350 |

| C-Br Stretch | Stretching of the carbon-bromine bonds | 500 - 650 |

Note: These are characteristic frequency ranges for substituted anilines. globalresearchonline.netasianpubs.org

Global and Local Chemical Reactivity Descriptors

From the fundamental energies calculated by DFT, particularly EHOMO and ELUMO, a suite of chemical reactivity descriptors can be derived. These indices help to quantify and predict the chemical behavior and reactivity of a molecule. hakon-art.comresearchgate.net

Within the framework of Koopmans' theorem, the energy of the HOMO can be approximated as the negative of the ionization potential (I), which is the energy required to remove an electron from the molecule. The energy of the LUMO can be approximated as the negative of the electron affinity (A), the energy released when an electron is added to the molecule. acs.orghakon-art.com

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

A lower ionization potential suggests that the molecule is a better electron donor, while a higher electron affinity indicates it is a better electron acceptor.

Global reactivity descriptors provide a quantitative measure of a molecule's stability and reactivity. imist.mamdpi.com

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as half the difference between the ionization potential and electron affinity. Molecules with a large HOMO-LUMO gap are considered "hard," and those with a small gap are "soft."

η = (I - A) / 2 ≈ (ELUMO - EHOMO) / 2

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). It indicates the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is a measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is defined using the chemical potential (μ ≈ -(I+A)/2) and chemical hardness (η).

ω = μ² / (2η)

These descriptors, derived from DFT calculations, provide a comprehensive theoretical framework for understanding the chemical reactivity of this compound.

Table 4: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy to remove an electron |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when adding an electron |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to electron cloud change |

| Chemical Softness (S) | S = 1 / η | Capacity to accept electrons |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Ability to act as an electrophile |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the electron density of a molecule and predict its reactivity. The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, shown in shades of blue).

Thermochemical Calculations and Energetic Profiles

Thermochemical calculations provide fundamental data on the stability and energy of a compound. These are typically determined through experimental methods like calorimetry or estimated using computational models.

Enthalpies of Formation, Combustion, and Sublimation

Interactive Data Table for Thermochemical Properties of 2,4,6-Tribromoaniline (B120722) (Isomer for Reference) (Note: Data below is for the 2,4,6-isomer, not the 2,3,6-isomer, and is provided for illustrative purposes of the types of data available for related compounds.)

| Thermochemical Property | Value (kJ/mol) | State |

| Enthalpy of Formation | -64.4 ± 3.4 | solid |

| Enthalpy of Combustion | -2884.5 ± 3.2 | solid |

| Enthalpy of Sublimation | 108.3 ± 1.0 | N/A |

| Enthalpy of Formation | 43.9 ± 3.5 | gas |

Data sourced from studies on 2,4,6-tribromoaniline. nist.govroyalholloway.ac.uknist.govnist.gov

Intramolecular Interactions and Stability (e.g., N-H...Br hydrogen bonding)

The stability of halogenated anilines can be influenced by intramolecular interactions, such as hydrogen bonds. In this compound, the proximity of the bromine atom at the 6-position to the amino group at the 1-position allows for the potential formation of an intramolecular N-H...Br hydrogen bond. This type of bonding, where a hydrogen atom of the amino group interacts with the lone pair of electrons on an adjacent bromine atom, can contribute to the conformational stability of the molecule. oup.com

Studies on related compounds, such as other ortho-substituted anilines, have shown that such intramolecular hydrogen bonds can influence the compound's vibrational spectra and crystal structure. rsc.orgosti.gov Computational studies using Density Functional Theory (DFT) can be employed to confirm the presence and estimate the strength of such N-H...Br interactions by analyzing bond lengths, angles, and electron density distribution. oup.com

Adsorption and Interaction Studies on Nanomaterials (e.g., Graphene, Fullerenes)

The interaction of organic molecules with nanomaterials is an area of significant research interest for applications in sensing and electronics. While specific studies on the adsorption of this compound on nanomaterials are not available, general principles can be inferred from research on similar systems.

Adsorption Mechanisms and Energy Changes

The adsorption of an aromatic molecule like this compound onto the surface of graphene or fullerenes is expected to be primarily driven by non-covalent interactions, specifically physisorption. researchgate.net The key mechanism would be van der Waals forces, including π-π stacking between the molecule's benzene ring and the hexagonal structure of graphene. unl.edu

The energy of adsorption can be calculated using DFT. These calculations would likely show a modest adsorption energy, characteristic of physisorption. unl.edu The presence of bromine and amine functional groups could lead to variations in adsorption energy and preferred orientation on the surface compared to unsubstituted benzene. researchgate.netunl.edu Doping the nanomaterial surface, for instance with metal atoms, could significantly enhance the adsorption energy by introducing stronger chemical interactions. researchgate.net

Impact on Electronic and Optical Properties of Nanoclusters

When a molecule like this compound adsorbs onto the surface of a metallic nanocluster, it can act as a ligand and alter the nanocluster's properties. The interaction can modify the electronic structure at the interface, potentially leading to a ligand-to-metal charge transfer. aalto.fi

Vi. Chemical Transformations and Derivatization Strategies for 2,3,6 Tribromoaniline

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For substrates like 2,3,6-tribromoaniline, these reactions provide a direct method for introducing new aryl or alkyl groups, transforming the tribromo-scaffold into more complex molecular architectures.

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. libretexts.org This reaction is particularly valuable for creating biaryl structures, which are prevalent in pharmaceuticals and materials science. mdpi.com For halogenated anilines, the Suzuki-Miyaura coupling offers a direct route to aryl-substituted aniline (B41778) derivatives. The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst.

Recent studies have demonstrated efficient Suzuki-Miyaura reactions on unprotected ortho-bromoanilines, which have historically been challenging substrates. nih.gov The development of specialized catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands, has expanded the utility of this reaction to include sterically hindered and electronically deactivated substrates. nih.gov

The presence of multiple halogen substituents on the aniline ring, as in this compound, introduces significant challenges and considerations for selectivity. The primary factors influencing the scope and limitations of cross-coupling reactions on such substrates are:

Steric Hindrance: The bromine atoms at the C2 and C6 positions, flanking the amino group, create a sterically congested environment. This hindrance can impede the oxidative addition step, often requiring more reactive palladium catalysts or harsher reaction conditions.

Electronic Effects: The three electron-withdrawing bromine atoms decrease the electron density of the aromatic ring, which can affect the rate of oxidative addition.

Chemoselectivity: With three potential reaction sites (the C-Br bonds at positions 2, 3, and 6), controlling the selectivity of the coupling is a major challenge. The relative reactivity of C-Br bonds in palladium-catalyzed reactions generally follows the order para > ortho > meta, but this can be heavily influenced by steric factors. In this compound, the C-Br bonds are all either ortho or meta to the activating amino group. It is plausible that the less-hindered bromine at the C3 position could react preferentially, although selective reaction at the ortho positions (C2 or C6) cannot be ruled out, especially with tailored catalyst systems. Achieving mono-, di-, or tri-arylation requires precise control over reaction stoichiometry and conditions.

The table below illustrates hypothetical outcomes for the selective mono-Suzuki-Miyaura coupling of this compound with various arylboronic acids, a transformation that would require careful optimization of reaction conditions to achieve.

| Arylboronic Acid Partner | Potential Product (Mono-Coupling at C3) | Potential Product (Mono-Coupling at C6) |

|---|---|---|

| Phenylboronic acid | 2,6-Dibromo-3-phenylaniline | 2,3-Dibromo-6-phenylaniline |

| 4-Methoxyphenylboronic acid | 2,6-Dibromo-3-(4-methoxyphenyl)aniline | 2,3-Dibromo-6-(4-methoxyphenyl)aniline |

| 4-Trifluoromethylphenylboronic acid | 2,6-Dibromo-3-(4-trifluoromethylphenyl)aniline | 2,3-Dibromo-6-(4-trifluoromethylphenyl)aniline |

Diazotization and Subsequent Transformations

The conversion of a primary aromatic amine into a diazonium salt is a fundamental transformation that unlocks a vast range of synthetic possibilities. This two-step sequence allows the amino group to be replaced by a wide variety of substituents, many of which cannot be introduced directly onto the aromatic ring.

Primary aromatic amines, including halogenated derivatives like this compound, react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid like HCl) at low temperatures (0–5 °C) to form aryl diazonium salts. doubtnut.comquora.com The reaction, known as diazotization, converts the amino group (-NH₂) into a diazonium group (-N₂⁺), which is an excellent leaving group (as dinitrogen gas). For this compound, this reaction yields the 2,3,6-tribromobenzenediazonium salt, a highly reactive intermediate that is typically used immediately in subsequent reactions without isolation.

The 2,3,6-tribromobenzenediazonium salt is a versatile precursor to a variety of trihalogenated benzene (B151609) derivatives through reactions that replace the diazonium group.

Sandmeyer Reaction: This reaction uses copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonium group with -Cl, -Br, or -CN, respectively. This allows for the synthesis of compounds like 1-chloro-2,3,6-tribromobenzene or 1-bromo-2,3,6-trichlorobenzene if starting from the corresponding chloroaniline.

Schiemann Reaction: Heating the diazonium salt with fluoroboric acid (HBF₄) results in the replacement of the diazonium group with fluorine (-F), yielding 1-fluoro-2,3,6-tribromobenzene. gauthmath.com This is one of the most reliable methods for introducing a fluorine atom onto an aromatic ring.

Reductive Deamination: Treatment of the diazonium salt with a reducing agent, such as hypophosphorous acid (H₃PO₂), removes the diazonium group and replaces it with a hydrogen atom. This process, applied to this compound, would yield 1,2,4-tribromobenzene.

The following table summarizes the conversion of this compound into various trihalogenated benzene derivatives via its diazonium salt.

| Reagent | Reaction Type | Product |

|---|---|---|

| CuCl / HCl | Sandmeyer | 1-Chloro-2,3,6-tribromobenzene |

| CuBr / HBr | Sandmeyer | 1,2,3,6-Tetrabromobenzene |

| HBF₄, Heat | Schiemann | 1-Fluoro-2,3,6-tribromobenzene |

| H₃PO₂ | Reductive Deamination | 1,2,4-Tribromobenzene |

| KI | Substitution | 1-Iodo-2,3,6-tribromobenzene |

Synthesis of Thiourea (B124793) Derivatives and Other Functionalized Compounds

Thiourea derivatives are a class of compounds with significant applications in medicinal chemistry, agriculture, and materials science. researchgate.net The most common method for their synthesis involves the reaction of a primary amine with an isothiocyanate. researchgate.netnih.gov

The reaction of this compound with various aryl or alkyl isothiocyanates (R-N=C=S) would lead to the formation of N-(2,3,6-tribromophenyl)-N'-substituted thiourea derivatives. The nucleophilic amino group of the aniline attacks the electrophilic carbon atom of the isothiocyanate. However, the steric bulk of the two ortho bromine atoms in this compound can significantly hinder this reaction, potentially requiring more forcing conditions (e.g., higher temperatures, longer reaction times, or catalysis) compared to less substituted anilines.

The table below outlines the synthesis of various thiourea derivatives from this compound.

| Isothiocyanate Reactant (R-NCS) | Thiourea Product |

|---|---|

| Phenyl isothiocyanate | 1-(2,3,6-Tribromophenyl)-3-phenylthiourea |

| Ethyl isothiocyanate | 1-(2,3,6-Tribromophenyl)-3-ethylthiourea |

| Allyl isothiocyanate | 1-Allyl-3-(2,3,6-tribromophenyl)thiourea |

| 4-Chlorophenyl isothiocyanate | 1-(4-Chlorophenyl)-3-(2,3,6-tribromophenyl)thiourea |

Reaction with Isocyanates and Related Reagents

The reaction between primary amines, such as this compound, and isocyanates is a well-established and efficient method for the synthesis of urea (B33335) derivatives. This transformation proceeds via the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbonyl carbon of the isocyanate group. The resulting product is a substituted urea, where one nitrogen atom is derived from the aniline and the other from the isocyanate.

The general reaction is as follows:

R-NCO + H₂N-Ar → R-NH-C(O)-NH-Ar

(Isocyanate) + (Aniline) → (Substituted Urea)

In the specific case of this compound, the reaction would yield an N-(2,3,6-tribromophenyl)urea derivative. The reactivity of the amino group in this compound is modulated by the steric hindrance imposed by the bromine atoms at the 2- and 6-positions (ortho positions). This steric bulk can influence the reaction kinetics, potentially requiring more forcing conditions compared to less substituted anilines.

While this reaction is a fundamental transformation for anilines, a detailed survey of scientific literature reveals a primary focus on the more common 2,4,6-tribromoaniline (B120722) isomer for the synthesis of such urea derivatives. Specific examples and detailed research findings for the reaction of this compound with various isocyanates are not extensively documented in readily accessible scientific databases. However, the general principles of this chemical transformation are expected to apply.

Table 1: Hypothetical Reaction of this compound with a Generic Isocyanate

| Reactant 1 | Reactant 2 | Product Class | Expected Product Structure |

|---|---|---|---|

| This compound | Generic Isocyanate (R-NCO) | N,N'-Disubstituted Urea | 1-(Substituent)-3-(2,3,6-tribromophenyl)urea |

Exploration of Novel Chemical Entities based on this compound Scaffold

A chemical scaffold is a core structure of a molecule from which a variety of derivatives can be synthesized by introducing, substituting, or modifying functional groups. The this compound molecule, with its distinct substitution pattern, represents a unique scaffold for the exploration of novel chemical entities. The development of new molecules from this scaffold can be driven by the goal of creating compounds with specific electronic, steric, or biological properties.

The derivatization of the this compound scaffold can be pursued through several synthetic strategies targeting the amino group, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Diazotization: Conversion of the amino group to a diazonium salt, which can then be replaced by a wide range of other functional groups (e.g., -H, -OH, -CN, -halogens) via Sandmeyer-type reactions.

N-Alkylation: Introduction of alkyl groups onto the nitrogen atom.

Despite the potential of this compound as a building block in medicinal chemistry and materials science, the exploration of novel chemical entities based specifically on this scaffold is not as widely reported as for other isomers like 2,4,6-tribromoaniline. The unique steric and electronic environment provided by the 2,3,6-tribromo substitution pattern remains an area with potential for further investigation in the synthesis of new compounds. The development of compound libraries based on this scaffold could lead to the discovery of molecules with novel applications.

Table 2: Potential Derivatization Strategies for the this compound Scaffold

| Reaction Type | Reagent Class | Resulting Functional Group | Potential Application Area |

|---|---|---|---|

| Urea/Thiourea Formation | Isocyanates/Isothiocyanates | Urea/Thiourea | Medicinal Chemistry, Supramolecular Chemistry |

| Acylation | Acyl Halides/Anhydrides | Amide | Pharmaceuticals, Polymers |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Medicinal Chemistry (e.g., antibacterials) |

| Diazotization/Sandmeyer | NaNO₂, H⁺; CuX | -CN, -Halogen, -OH, etc. | Agrochemicals, Dyes, Materials Science |

Compound Index

Vii. Analytical Methodologies for Detection and Quantification in Research Contexts

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary technique for the measurement of tribromoaniline isomers at trace levels. nih.gov The method combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. For halogenated compounds like 2,3,6-TBA, an electron capture detector can also be utilized for enhanced sensitivity. nih.gov The high resolving power and accurate mass measurements delivered by modern GC-MS systems are ideal for impurity profiling of starting and intermediate materials in chemical syntheses. thermofisher.com

Impurity profiling is essential in the manufacturing of chemical products to ensure safety and efficacy. Advanced analytical techniques such as GC-MS are employed for the identification and quantification of impurities. scirp.org The development of robust GC-MS methodologies is critical for identifying and quantifying trace-level impurities, including isomers and by-products related to 2,3,6-TBA. High-resolution mass spectrometry (HRMS) coupled with GC allows for the confident assignment of elemental compositions to unknown compounds, even at sub-ppm levels, which is crucial for unambiguous structural elucidation of impurities. thermofisher.com

Method development involves optimizing parameters such as the GC column type, temperature programming, and MS ionization mode (e.g., Electron Ionization - EI, or Chemical Ionization - CI). thermofisher.com For instance, a study on the impurity 2,4,6-tribromoaniline (B120722) (an isomer of 2,3,6-TBA) in color additives demonstrated the effectiveness of GC-MS for its determination. researchgate.net The wide range of TBA levels found in different batches highlighted that contamination could be minimized through modifications in the manufacturing process. researchgate.net

Table 1: Illustrative GC-MS Parameters for Tribromoaniline Isomer Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| GC Column | Phenyl-methyl substituted polysiloxane | Provides selectivity for aromatic compounds. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the analyte. |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min | Optimizes separation of isomers and impurities. |

| Carrier Gas | Helium | Inert gas for carrying the sample through the column. |

| MS Ionization | Electron Ionization (EI) at 70 eV | Standard mode for generating reproducible mass spectra. |

| MS Detector | Quadrupole or Orbitrap | Provides mass-to-charge ratio information for identification. |

| Scan Range | m/z 50-400 | Covers the expected mass range of TBA and its fragments. |

This table presents typical starting parameters for method development; actual conditions must be optimized for the specific application and instrumentation.

To ensure the accuracy and precision of quantitative analysis by GC-MS, especially at trace levels, stable isotope-labeled internal standards are frequently used. For the analysis of tribromoaniline, a carbon-13 labeled standard, [13C6]TBA, serves as an ideal internal standard. researchgate.netnih.gov This standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.

The use of an isotopic internal standard corrects for variations in sample preparation, injection volume, and instrument response. nih.gov In a method developed for determining 2,4,6-TBA in color additives, [13C6]TBA was used to achieve accurate quantification, with a limit of quantification of 0.01 ppm. researchgate.netnih.gov This approach is directly applicable to the analysis of 2,3,6-TBA, where co-eluting matrix components might otherwise interfere with accurate measurement.

Solid-Phase Microextraction (SPME) for Sample Preparation

Solid-Phase Microextraction (SPME) is a modern, solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. semanticscholar.orgresearchgate.netnih.gov It is particularly advantageous for concentrating volatile or non-volatile compounds from various sample matrices before GC-MS or HPLC analysis. researchgate.net The technique involves exposing a small fiber coated with a sorbent material to the sample; analytes partition from the sample matrix onto the fiber coating. semanticscholar.orgresearchgate.net

SPME offers several benefits, including simplicity, high sensitivity, and the elimination of organic solvents. researchgate.netnih.gov In the context of 2,3,6-TBA analysis, SPME can be used to extract the compound from complex mixtures, reducing matrix effects and enhancing detection limits. A method utilizing SPME followed by GC-MS was successfully developed for the determination of the isomer 2,4,6-TBA as an impurity in color additives. researchgate.netnih.gov The choice of fiber coating is critical and depends on the polarity of the analyte. For semi-volatile compounds like tribromoanilines, coatings such as polyacrylate or polydimethylsiloxane (B3030410) (PDMS) are often effective. semanticscholar.org

Table 2: Key Parameters in SPME Method Development

| Parameter | Description | Influence on Extraction |

|---|---|---|

| Fiber Coating | The stationary phase coated on the fiber (e.g., PDMS, Polyacrylate). | Determines selectivity and extraction efficiency based on analyte polarity. |

| Extraction Time | The duration the fiber is exposed to the sample. | Affects the amount of analyte adsorbed; equilibrium time needs to be determined. |

| Extraction Temp. | The temperature at which extraction is performed. | Influences analyte volatility and partitioning kinetics. |

| Agitation | Stirring or sonication of the sample during extraction. | Facilitates mass transfer of the analyte to the fiber, reducing equilibrium time. |

| Desorption | Thermal desorption in the GC injector or solvent desorption for HPLC. | Ensures complete transfer of the analyte to the analytical instrument. |

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of non-volatile or thermally sensitive compounds. scirp.org For amines like 2,3,6-TBA, reversed-phase HPLC (RP-HPLC) is a commonly employed method for purity assessment and monitoring the progress of chemical reactions. americanpharmaceuticalreview.com

RP-HPLC methods for tribromoaniline isomers typically use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to ensure good peak shape. sielc.comsielc.comsielc.com UV detection is commonly used, with the detection wavelength set to an absorbance maximum for the analyte, such as 290 nm. researchgate.net This setup allows for the separation of the main compound from its impurities and starting materials, enabling the calculation of purity and the tracking of reactant consumption and product formation over time. researchgate.net The method can be scaled for preparative separation to isolate impurities for further characterization. sielc.comsielc.com

Table 3: Example HPLC Conditions for Tribromoaniline Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Newcrom R1 or equivalent C18 (e.g., 4.6 x 150 mm) | Standard reversed-phase column for separation of non-polar to moderately polar compounds. sielc.comresearchgate.net |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | Common mobile phase for RP-HPLC; formic acid improves peak shape and is MS-compatible. sielc.com |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. researchgate.net |

| Detection | UV at 290 nm | Wavelength for sensitive detection of the aromatic system. researchgate.net |

| Column Temp. | Ambient or controlled (e.g., 30 °C) | Temperature control ensures reproducible retention times. |

Viii. Potential Research Directions and Future Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability

The conventional synthesis of polyhalogenated anilines often relies on electrophilic aromatic substitution using elemental bromine, a process that can lack regioselectivity and utilize hazardous reagents. scribd.comyoutube.com Future research is poised to develop more sustainable and efficient methods for producing 2,3,6-tribromoaniline.

Key areas for investigation include:

Catalytic and Aerobic Bromination: Moving away from stoichiometric bromine, research into catalytic systems that use greener bromine sources, such as hydrobromic acid (HBr), with molecular oxygen as the terminal oxidant, presents a more atom-economical and environmentally benign approach. researchgate.net Developing catalysts that can direct bromination to the 2, 3, and 6 positions would be a significant breakthrough.

Electrochemical Synthesis: Electrochemical methods offer a reagent-free approach to halogenation, avoiding harsh oxidants and byproducts. acs.org The development of an electrochemical cell that facilitates the controlled, regioselective bromination of an appropriate aniline (B41778) precursor could provide a highly sustainable manufacturing process. chemistryworld.com

Enzymatic Halogenation: Biocatalysis using halogenase enzymes offers unparalleled selectivity under mild, aqueous conditions. nih.gov Future work could focus on the discovery or protein engineering of a flavin-dependent halogenase capable of producing the 2,3,6-substitution pattern, representing the pinnacle of green synthesis for this compound.

Regioselective C-H Functionalization: Modern synthetic methods, such as transition metal-catalyzed C-H activation, could provide novel routes. For instance, a palladium-catalyzed C-H bromination directed by a removable functional group could be designed to install bromine atoms at the desired positions on an aniline derivative, overcoming the innate ortho/para directing effect of the amine. nih.gov

| Method | Typical Reagents | Advantages | Research Direction for 2,3,6-TBA |

|---|---|---|---|

| Classical Electrophilic Bromination | Br₂, Acetic Acid | Well-established, simple | Improve regioselectivity through multi-step synthesis |

| Catalytic Aerobic Bromination | HBr, O₂, Catalyst | High atom economy, uses air as oxidant | Develop catalyst for 2,3,6-regioselectivity |

| Electrochemical Synthesis | Bromide salt, Electricity | Avoids hazardous reagents, high control | Design electrode and cell for selective synthesis |

| Enzymatic Halogenation | Halogenase enzyme, Br⁻ | Exceptional selectivity, mild conditions | Screen or engineer enzymes for target synthesis |

Exploration of New Chemical Reactivities and Catalytic Transformations

The three C-Br bonds in this compound are versatile functional handles for a wide range of chemical transformations, particularly in the realm of modern cross-coupling catalysis. nih.govwikipedia.org The molecule's asymmetry suggests that these bonds may exhibit differential reactivity, enabling selective and sequential functionalization.

Future research into its reactivity could include:

Transition Metal-Catalyzed Cross-Coupling: A systematic exploration of palladium- and nickel-catalyzed reactions such as Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C triple bond formation) couplings is a promising direction. researchgate.netnih.gov Investigating the conditions required to selectively activate one C-Br bond over the others would unlock the potential of this compound as a scaffold for building complex, multifunctional molecules from a single precursor.

Diazotization Chemistry: The amino group can be readily converted to a diazonium salt, an exceptionally versatile intermediate. wikipedia.org This moiety can be substituted by a vast array of functional groups, allowing for the synthesis of 2,3,6-tribrominated benzenes with functionalities other than the amino group, thereby broadening the scope of accessible derivatives.

Novel Ligand Development: The sterically hindered and electronically modified nature of this compound and its derivatives could be exploited in the design of novel ligands for catalysis. The unique environment around a potential coordinating site could impart unusual selectivity or reactivity upon a metal center.

Advanced Materials Science Applications Beyond Established Uses

The high bromine content and aromatic nature of this compound make it an attractive candidate for the development of advanced functional polymers. Established uses for brominated aromatics often center on pharmaceuticals and agrochemicals, but significant potential lies in materials science. wikipedia.org

Potential applications to be explored:

Inherently Flame-Retardant Polymers: Brominated compounds are highly effective as flame retardants. bsef.comyoutube.com this compound can be utilized as a reactive monomer in polymerization reactions to create polymers such as polyamides, polyimides, or polybenzoxazines. researchgate.net Covalently incorporating the tribromoaniline unit into the polymer backbone would lead to materials with permanent, non-leaching flame retardancy, a significant advantage over traditional additive flame retardants. researchgate.net

High Refractive Index Polymers (HRIPs): Materials with a high refractive index are crucial for advanced optical applications, including lenses, optical films, and coatings for LEDs and image sensors. wikipedia.org The high molar refractivity of bromine makes it an ideal element for increasing the refractive index of polymers. researchgate.net Synthesizing and characterizing polymers derived from this compound could lead to a new class of HRIPs with excellent optical transparency and thermal stability.

| Polymer Class | Method of Incorporation | Target Property | Potential Application |

|---|---|---|---|

| Polyimides / Polyamides | Use as a diamine monomer (after modification) or additive | Flame Retardancy, Thermal Stability | Aerospace components, electronics |

| Polybenzoxazines | Use as the amine component in benzoxazine (B1645224) monomer synthesis | High Char Yield, Flame Retardancy | Printed circuit boards, composites |

| Polycarbonates / Polyacrylates | Use as a derivative monomer | High Refractive Index | Optical lenses, anti-reflective coatings |

Deeper Integration of Computational and Experimental Approaches in Design and Discovery

The synergy between computational modeling and experimental validation is a cornerstone of modern chemical research. For a molecule like this compound, where experimental data may be limited, computational approaches can provide invaluable predictive insights to guide laboratory efforts.

Future directions should emphasize:

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) can elucidate the fundamental properties of this compound. scienceopen.com These calculations can predict its molecular geometry, electronic structure (e.g., HOMO-LUMO energies), vibrational spectra, and molecular electrostatic potential, which are crucial for understanding its reactivity and intermolecular interactions. tandfonline.comresearchgate.net

Reaction Pathway and Reactivity Prediction: Computational chemistry can be used to model potential reaction mechanisms, such as the sequential steps in a cross-coupling reaction. nih.gov By calculating the activation energies for the reaction of each C-Br bond, it may be possible to predict conditions that favor selective functionalization, thus streamlining experimental optimization. cam.ac.uk

In Silico Materials Design: Before undertaking complex polymer synthesis, computational tools can be used to predict the properties of hypothetical polymers incorporating this compound. Modeling can provide estimates of key material characteristics like refractive index, thermal degradation temperature, and even mechanical properties, allowing researchers to screen and prioritize the most promising material candidates for synthesis.

By pursuing these integrated research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable platform for developing novel synthetic methodologies and high-performance materials.

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。